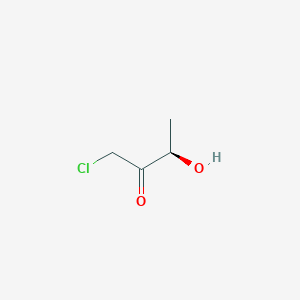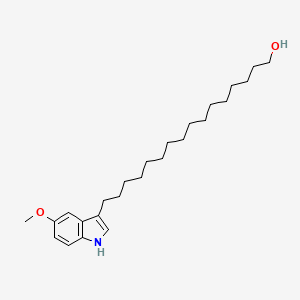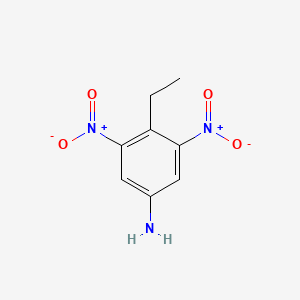![molecular formula C19H32O2S B15159309 2-{[10-(Thiophen-3-YL)decyl]oxy}oxane CAS No. 821781-12-8](/img/structure/B15159309.png)
2-{[10-(Thiophen-3-YL)decyl]oxy}oxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[10-(Thiophen-3-YL)decyl]oxy}oxane is a compound that features a thiophene ring attached to a decyl chain, which is further connected to an oxane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[10-(Thiophen-3-YL)decyl]oxy}oxane typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis.
Attachment of the Decyl Chain: The thiophene ring is then functionalized with a decyl chain through a series of reactions, often involving halogenation followed by nucleophilic substitution.
Formation of the Oxane Ring: The final step involves the formation of the oxane ring, which can be achieved through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
化学反应分析
Types of Reactions
2-{[10-(Thiophen-3-YL)decyl]oxy}oxane can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene or tetrahydrothiophene.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
科学研究应用
2-{[10-(Thiophen-3-YL)decyl]oxy}oxane has several scientific research applications:
作用机制
The mechanism of action of 2-{[10-(Thiophen-3-YL)decyl]oxy}oxane involves its interaction with specific molecular targets and pathways. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the decyl chain and oxane ring contribute to the compound’s overall hydrophobicity and stability . These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
相似化合物的比较
Similar Compounds
Thiophene: A simpler analog with a single thiophene ring.
2,5-Dimethylthiophene: A thiophene derivative with methyl groups at positions 2 and 5.
Thiophene-2-carboxaldehyde: A thiophene derivative with a formyl group at position 2.
Uniqueness
2-{[10-(Thiophen-3-YL)decyl]oxy}oxane is unique due to its combination of a thiophene ring, a decyl chain, and an oxane ring. This structure imparts distinct chemical and physical properties, making it suitable for a wide range of applications .
属性
CAS 编号 |
821781-12-8 |
|---|---|
分子式 |
C19H32O2S |
分子量 |
324.5 g/mol |
IUPAC 名称 |
2-(10-thiophen-3-yldecoxy)oxane |
InChI |
InChI=1S/C19H32O2S/c1(3-5-7-11-18-13-16-22-17-18)2-4-6-9-14-20-19-12-8-10-15-21-19/h13,16-17,19H,1-12,14-15H2 |
InChI 键 |
KJLJOTWIRURCMM-UHFFFAOYSA-N |
规范 SMILES |
C1CCOC(C1)OCCCCCCCCCCC2=CSC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




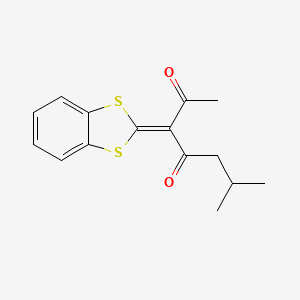
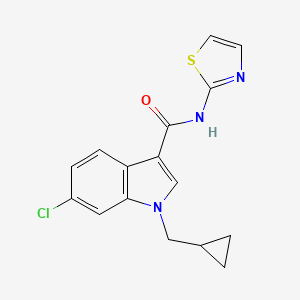


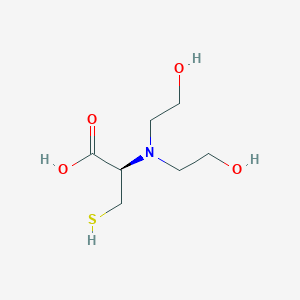
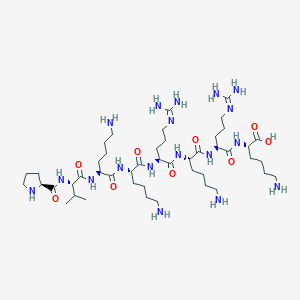
![N,N,N-Trimethyl-2-[(pent-4-enoyl)oxy]ethan-1-aminium](/img/structure/B15159288.png)
![1-(3-Methoxyphenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B15159292.png)

